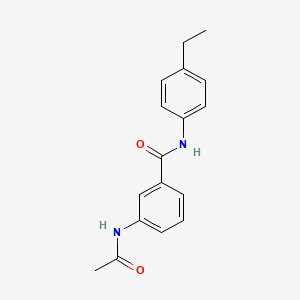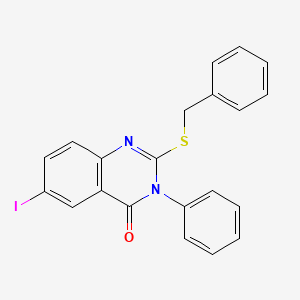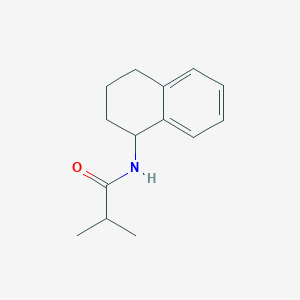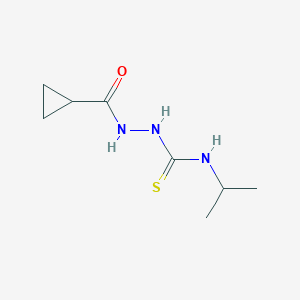
N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea
Overview
Description
N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea (ADPT) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ADPT is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea is not fully understood. However, it has been proposed that N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Furthermore, N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of HDACs. Additionally, N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea for lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea exhibits antiviral and anti-inflammatory effects, which can be useful for studying the mechanisms of viral infections and inflammation. However, one of the limitations of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea. One area of research could focus on the development of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea analogs with improved potency and selectivity for specific cancer cell types. Another area of research could focus on the combination of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea and its potential applications in the treatment of viral infections and inflammatory diseases.
Scientific Research Applications
N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as influenza A virus. Additionally, N-2-adamantyl-N'-(2,4-difluorophenyl)thiourea exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2-adamantyl)-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2S/c18-13-1-2-15(14(19)8-13)20-17(22)21-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYOQAKVNUDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-tricyclo[3.3.1.1~3,7~]dec-2-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)

![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)

![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)